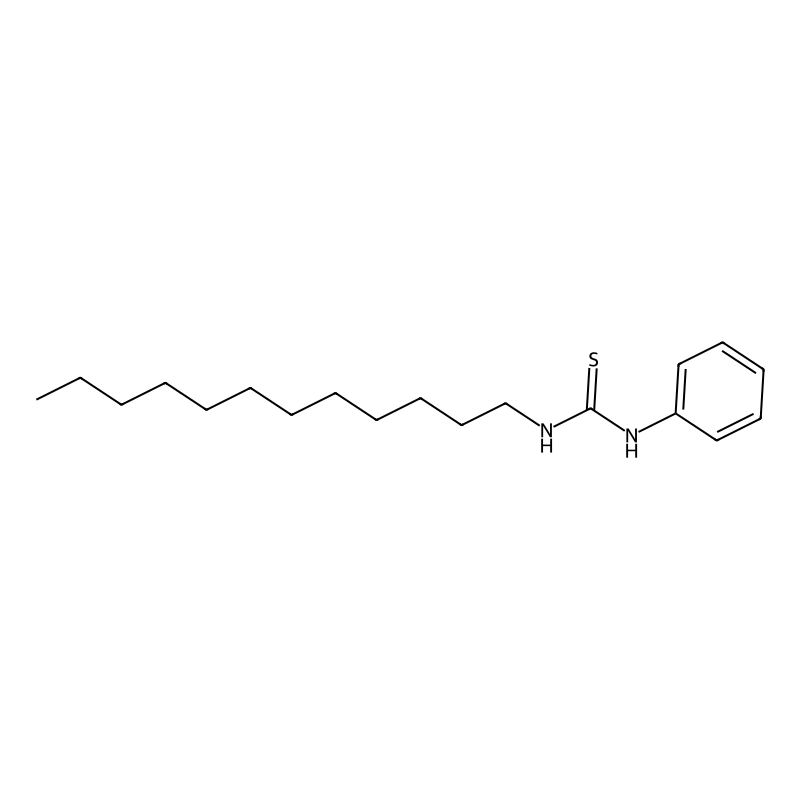

1-Dodecyl-3-phenyl-2-thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Engineering:

DPTU exhibits self-assembly properties, allowing it to form well-defined crystals with specific structures. This characteristic makes it a potential candidate for the design of functional materials with tailored properties. Studies suggest DPTU can form supramolecular gels and self-assembled monolayers, opening doors for applications in areas like drug delivery and sensor technology [, ].

Corrosion Inhibition:

DPTU has been studied for its ability to inhibit the corrosion of metals. Research suggests it can effectively form a protective film on metal surfaces, hindering the corrosion process. This property makes DPTU a potential candidate for use in various metal protection applications, such as in pipelines and storage tanks [].

Antibacterial and Antifungal Activity:

Some studies have explored the potential of DPTU for its antimicrobial properties. However, the available data is limited and further research is needed to understand its efficacy and mechanism of action against various microorganisms [].

Other Potential Applications:

DPTU is also being investigated for its potential applications in other areas, including:

1-Dodecyl-3-phenyl-2-thiourea is a compound with the molecular formula C19H32N2S and a molecular weight of 320.54 g/mol. It features a dodecyl chain, which is a long hydrocarbon tail, attached to a phenyl group and a thiourea functional group. This structure contributes to its unique properties, making it of interest in various chemical and biological applications. The compound is classified under thioureas, which are known for their diverse biological activities and potential industrial uses .

Currently, there is no scientific literature available on the specific mechanism of action of DPT.

- Nucleophilic Substitution: The sulfur atom in the thiourea group can act as a nucleophile, allowing for reactions with electrophiles.

- Formation of Metal Complexes: Thioureas often form stable complexes with metal ions, which can be exploited in coordination chemistry.

- Decomposition Reactions: Under certain conditions, thioureas can decompose to form isothiocyanates and other products.

These reactions highlight the compound's versatility in synthetic and coordination chemistry .

1-Dodecyl-3-phenyl-2-thiourea exhibits various biological activities, primarily due to its thiourea moiety. Studies have indicated that similar compounds can act as:

- Anticancer Agents: Some thioureas have shown potential in inhibiting tumor growth.

- Antimicrobial Agents: They may possess activity against various bacteria and fungi.

- Corrosion Inhibitors: Thiourea derivatives are known for their effectiveness in preventing corrosion in metals when exposed to acidic environments .

The specific biological effects of 1-dodecyl-3-phenyl-2-thiourea require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 1-dodecyl-3-phenyl-2-thiourea typically involves the reaction of dodecylamine with phenyl chlorothionoformate. The general synthetic route can be summarized as follows:

- Reactants: Dodecylamine and phenyl chlorothionoformate.

- Solvent: Water or organic solvents may be used depending on the desired reaction conditions.

- Reaction Conditions: The reaction is usually conducted under controlled temperatures to optimize yield.

- Purification: The product is purified through recrystallization or chromatography methods.

This method allows for the efficient production of the compound with good yields .

1-Dodecyl-3-phenyl-2-thiourea has several applications across different fields:

- Corrosion Inhibition: Used as an effective inhibitor for metals in acidic environments.

- Biological Research: It serves as a reagent in proteomics and other biochemical applications.

- Material Science: Its unique properties make it suitable for developing surfactants or emulsifiers in various formulations .

Several compounds share structural similarities with 1-dodecyl-3-phenyl-2-thiourea, each exhibiting unique properties:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 1-Benzyl-3-phenyl-2-thiourea | Thiourea | Effective corrosion inhibitor |

| 1-Octadecylthiourea | Long-chain thiourea | Used in surfactants |

| 1-Dodecylthiourea | Simple thiourea | Known for antimicrobial properties |

Uniqueness

1-Dodecyl-3-phenyl-2-thiourea's long hydrocarbon chain imparts unique surfactant properties not found in shorter-chain analogs, enhancing its solubility and effectiveness in various applications compared to simpler thioureas .

Dodecylamine-Phenyl Isothiocyanate Reactions

The primary classical synthetic route for 1-dodecyl-3-phenyl-2-thiourea involves the direct nucleophilic addition reaction between dodecylamine and phenyl isothiocyanate. This method represents the most widely utilized approach for preparing this compound due to its simplicity and high yield efficiency .

The reaction proceeds through a straightforward mechanism where the primary amine group of dodecylamine acts as a nucleophile, attacking the electrophilic carbon center of phenyl isothiocyanate. The reaction typically occurs in an organic solvent system, with toluene being the preferred medium due to its compatibility with both reactants and its ability to facilitate crystal formation of the product [3].

The standard reaction conditions involve dissolving dodecylamine (11.56 g, 62.4 mmol) and phenyl isothiocyanate (8.44 g, 62.4 mmol) in toluene (20 mL), followed by stirring the mixture at room temperature [3]. The reaction is characterized by the formation of a white crystalline precipitate, indicating the successful formation of the thiourea derivative. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting materials.

The general reaction equation can be represented as:

C₁₂H₂₅NH₂ + C₆H₅NCS → C₁₂H₂₅NH-CS-NH-C₆H₅

This reaction demonstrates excellent atom economy, as all atoms from the starting materials are incorporated into the final product, with no by-products generated . The reaction is thermodynamically favorable due to the strong carbon-sulfur bond formation and the stabilization provided by the extended conjugation in the thiourea structure.

Yield Optimization Strategies

Several strategies have been developed to optimize the yield of 1-dodecyl-3-phenyl-2-thiourea synthesis. The most effective approach involves careful control of reaction parameters including temperature, reaction time, solvent selection, and reactant stoichiometry [3].

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | Room temperature (20-25°C) | 98% yield achieved |

| Reaction Time | 2-4 hours | Complete conversion |

| Solvent | Toluene | Enhanced crystallization |

| Molar Ratio | 1:1 (amine:isothiocyanate) | Maximum efficiency |

Temperature control represents a critical factor in yield optimization. While higher temperatures might accelerate the reaction rate, room temperature conditions have been found to provide optimal results with a yield of approximately 98% . This temperature regime prevents potential side reactions and decomposition of the sensitive isothiocyanate group while maintaining sufficient reaction kinetics for complete conversion.

The selection of an appropriate solvent system significantly influences both reaction rate and product isolation. Toluene has emerged as the preferred solvent due to its ability to dissolve both reactants effectively while promoting the precipitation of the product as the reaction proceeds [3]. This facilitates easy product isolation and purification through simple filtration and washing procedures.

Extended reaction time optimization studies have demonstrated that reaction periods of 2-4 hours provide complete conversion while minimizing the risk of side reactions . Longer reaction times do not significantly improve yields and may lead to product degradation or impurity formation.

Reaction Mechanism Elucidation

Nucleophilic Addition Pathway

The formation of 1-dodecyl-3-phenyl-2-thiourea follows a well-characterized nucleophilic addition mechanism. The reaction proceeds through the attack of the nucleophilic nitrogen atom of dodecylamine on the electrophilic carbon center of phenyl isothiocyanate [4] [5].

The mechanism can be described in the following steps:

- Initial nucleophilic attack by the amine nitrogen on the carbon center of the isothiocyanate group

- Formation of a tetrahedral intermediate

- Proton transfer to stabilize the developing charges

- Rearrangement to form the final thiourea product

The electrophilicity of the isothiocyanate carbon is enhanced by the electron-withdrawing nature of both the nitrogen and sulfur atoms, making it highly susceptible to nucleophilic attack [5] [6]. The phenyl group attached to the nitrogen provides additional stabilization through resonance effects, further promoting the reaction.

The reaction kinetics follow second-order behavior, being first-order in both the amine and isothiocyanate components [4]. This indicates that the rate-determining step involves the bimolecular collision between the two reactants, consistent with the proposed nucleophilic addition mechanism.

Intermediate Formation and Stabilization

During the nucleophilic addition process, several intermediate species are formed that require stabilization for the reaction to proceed efficiently. The initial attack of the amine nitrogen on the isothiocyanate carbon generates a zwitterionic intermediate characterized by positive charge on nitrogen and negative charge distributed between the sulfur and nitrogen atoms [5] [7].

This intermediate undergoes rapid proton transfer to neutralize the charges and stabilize the system. The proton transfer can occur intramolecularly or through solvent-mediated pathways, depending on the reaction conditions and solvent environment [7]. The stabilization of this intermediate is crucial for the overall reaction efficiency and product formation.

The formation of hydrogen bonds between the thiourea nitrogen atoms and the sulfur center provides additional stabilization to the intermediate species [7]. This hydrogen bonding network influences the conformational preferences of the molecule and affects the overall reaction pathway.

Computational studies have revealed that the intermediate stabilization is enhanced by the presence of the extended alkyl chain, which provides hydrophobic interactions that help organize the molecular structure [7]. The phenyl group contributes to stabilization through π-π stacking interactions and aromatic resonance effects.

Alternative Synthetic Approaches

Green Chemistry Methodologies

Recent developments in green chemistry have led to the exploration of environmentally friendly synthetic routes for thiourea derivatives. One promising approach involves the use of water as a reaction medium, eliminating the need for organic solvents [8] [9].

The aqueous synthesis method utilizes the "on-water" reaction conditions, where the reactants are dispersed in water without complete dissolution [10]. This approach offers several advantages including reduced environmental impact, simplified product isolation, and elimination of volatile organic compounds.

In this method, phenoxysulfonyl chloride derivatives can be used as alternative starting materials in combination with primary amines to generate thiourea derivatives in water at elevated temperatures (65-100°C) [8]. The reaction proceeds through a different mechanism but ultimately leads to the formation of thiourea products with comparable yields to traditional methods.

Another green chemistry approach involves the use of deep eutectic solvents (DES) as both reaction medium and catalyst [9]. Choline chloride/tin(II) chloride systems have been developed that provide dual functionality, serving as both the reaction environment and catalytic system. This approach has demonstrated excellent recyclability, with the DES system being reused for up to seven cycles without significant loss of activity.

The mechanochemical synthesis represents another environmentally friendly approach, utilizing ball milling techniques to promote solid-state reactions [11] [12]. This method eliminates the need for solvents entirely and can achieve quantitative yields in significantly reduced reaction times compared to solution-based methods.

Catalyst-Assisted Synthesis

Catalyst-assisted synthesis methods have been developed to improve reaction efficiency and selectivity in thiourea formation. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have been successfully employed to enhance reaction rates and yields [13].

The use of TBAB as a phase-transfer catalyst in heterogeneous reaction systems has demonstrated significant improvements in reaction outcomes. Studies have shown that the presence of TBAB can increase yields from 41% to 76% compared to uncatalyzed reactions [13]. The catalyst facilitates the interaction between reactants in different phases and accelerates the formation of the desired product.

Metal-catalyzed approaches have also been explored, with various transition metal complexes showing promise for thiourea synthesis [14]. These catalysts can provide enhanced selectivity and allow for reactions under milder conditions, reducing energy requirements and potential side reactions.

Organocatalysts, including thiourea derivatives themselves, have been investigated for their ability to catalyze thiourea formation through hydrogen bonding interactions [15] [16]. These catalysts operate through non-covalent interactions and can provide high selectivity while maintaining compatibility with green chemistry principles.

Purification Techniques and Quality Assessment

The purification of 1-dodecyl-3-phenyl-2-thiourea typically involves a combination of crystallization and washing procedures to achieve high purity levels. The compound naturally crystallizes as a white powder from toluene solution, facilitating initial purification [3].

The standard purification protocol involves filtering the reaction mixture to collect the crystalline product, followed by washing with cold toluene to remove unreacted starting materials and impurities . Further purification can be achieved through recrystallization from ethanol or other suitable solvents [17].

Quality assessment of the purified compound involves multiple analytical techniques to confirm structure and purity. Melting point determination provides initial purity assessment, with pure 1-dodecyl-3-phenyl-2-thiourea exhibiting a melting point range of 68-71°C .

| Analytical Method | Quality Parameter | Specification |

|---|---|---|

| Melting Point | Purity indicator | 68-71°C |

| FTIR Spectroscopy | Functional group identification | C=S stretch, N-H stretch |

| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C NMR |

| Mass Spectrometry | Molecular weight | 320.54 g/mol |

| HPLC | Purity assessment | >98% purity |

Fourier Transform Infrared (FTIR) spectroscopy serves as a primary tool for structural confirmation, with characteristic peaks for thiourea functional groups including the C=S stretch and N-H stretching vibrations [18] [19]. The presence of these diagnostic peaks confirms the successful formation of the thiourea linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with both ¹H and ¹³C NMR spectra used to confirm the molecular structure and assess purity [19] [20]. The NMR spectra show characteristic signals for the dodecyl chain, phenyl ring, and thiourea protons, allowing for complete structural assignment.

High-Performance Liquid Chromatography (HPLC) represents the most sensitive method for purity assessment, capable of detecting and quantifying trace impurities [19] [21]. Reversed-phase HPLC methods have been developed specifically for thiourea derivatives, providing accurate quantification and separation of closely related compounds.

Advanced characterization techniques including X-ray diffraction (XRD) and thermogravimetric analysis (TGA) provide additional information about the solid-state properties and thermal stability of the compound [22] [18]. These techniques are particularly valuable for understanding the crystalline structure and thermal behavior of the purified material.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant